5-Methoxy-2-nitroso-N-phenylaniline
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Overview
Description
5-Methoxy-2-nitroso-N-phenylaniline is an organic compound with the molecular formula C13H12N2O2 It is a derivative of aniline, featuring a methoxy group at the 5-position and a nitroso group at the 2-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitroso-N-phenylaniline typically involves the nitration of 5-methoxyaniline followed by a reduction process. One common method includes the reaction of 5-methoxyaniline with nitrous acid to introduce the nitroso group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitroso-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-nitro-N-phenylaniline.
Reduction: Formation of 5-methoxy-2-amino-N-phenylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-nitroso-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitroso-N-phenylaniline involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-phenylaniline: Similar structure but lacks the nitroso group.
5-Methoxy-2-nitroaniline: Contains a nitro group instead of a nitroso group.
N-Nitrosodiphenylamine: Contains a nitroso group but differs in the overall structure.
Uniqueness
5-Methoxy-2-nitroso-N-phenylaniline is unique due to the presence of both methoxy and nitroso groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
108805-69-2 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-methoxy-2-nitroso-N-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-7-8-12(15-16)13(9-11)14-10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
IDEVHVNWLUTWEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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